N-methyl-2-sulfanylacetamide
Overview
Description
"N-methyl-2-sulfanylacetamide" is a chemical compound of interest in various scientific studies for its potential applications in pharmaceuticals and materials science. The compound's unique structure and properties have prompted research into its synthesis, molecular structure, chemical and physical properties, and reactivity.
Synthesis Analysis
The synthesis of N-methyl-2-sulfanylacetamide-related compounds involves multi-step chemical reactions, starting from precursors like 4-chlorophenoxyacetic acid, through esterification, treatment with hydrazine hydrate, and finally, ring closure and substitution reactions to achieve the desired sulfanyl acetamides. These steps are confirmed through spectral analysis, including IR, 1H-NMR, and EI-MS, ensuring the accuracy of the synthesized compounds (Siddiqui et al., 2014).
Molecular Structure Analysis
Studies on N-methyl-2-sulfanylacetamide and related molecules reveal that these compounds often exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as evidenced in crystal structure analyses (Subasri et al., 2016).
Chemical Reactions and Properties
N-methyl-2-sulfanylacetamide derivatives exhibit various chemical reactions, including potential antibacterial activities against both gram-negative and gram-positive bacteria. The chemical reactivity and antibacterial efficacy of these compounds are often evaluated through computational docking and in vitro screening, showing significant antibacterial potential (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of N-methyl-2-sulfanylacetamide and similar compounds, such as solubility and crystalline structure, are crucial for their potential applications. Investigations into these properties involve a variety of spectroscopic techniques, including FT-IR and FT-Raman spectra, to characterize the compounds thoroughly (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules and stability under different conditions, are essential for understanding the potential uses of N-methyl-2-sulfanylacetamide derivatives. Studies often focus on the compound's interactions at the molecular level, including bond formation and electron distribution, to elucidate these chemical properties (Mary et al., 2022).
Scientific Research Applications
Antidepressant Effects
N-methyl-2-sulfanylacetamide, closely related to ketamine, has shown potential in the field of mental health, particularly for its rapid antidepressant effects. A study by Berman et al. (2000) found that a single dose of an NMDA receptor antagonist like ketamine significantly improved depressive symptoms in patients within 72 hours, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).
Pharmacological Synthesis and Evaluation
Research has explored the synthesis of N-substituted sulfanyl acetamides, with studies demonstrating their potential as antibacterial agents and enzyme inhibitors. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their strong antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Solvent and Catalytic Applications
The compound's solvent properties and reactivity in chemical synthesis are also notable. Okada et al. (2000) discovered that using N, N-dimethylacetamide as a solvent significantly accelerates the sulfamoylation reaction of hydroxyl groups, impacting the yield of target sulfamates (Okada et al., 2000).
Antiviral and Antiapoptotic Properties
In the context of virology, novel derivatives of N-methyl-2-sulfanylacetamide have shown promise. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to this compound, demonstrating significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Corrosion Inhibition
N-methyl-2-sulfanylacetamide derivatives have been studied for their potential as corrosion inhibitors. Oyebamiji et al. (2018) explored the inhibitory activity of such derivatives, emphasizing their role in anti-corrosion properties and providing insights into their chemical reactivity indices (Oyebamiji & Adeleke, 2018).
properties
IUPAC Name |
N-methyl-2-sulfanylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNRJYQQPRCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902428 | |
Record name | NoName_1671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-sulfanylacetamide | |
CAS RN |
20938-74-3 | |
Record name | N-Methylmercaptoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-2-sulfanylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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